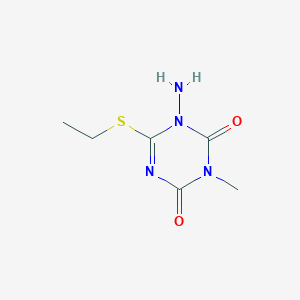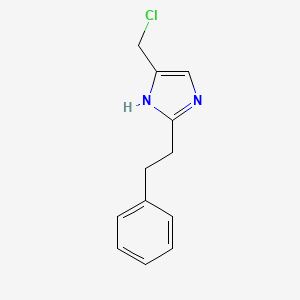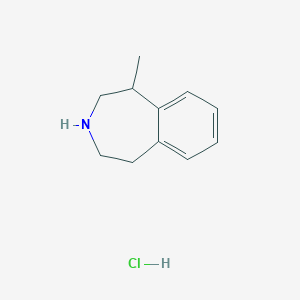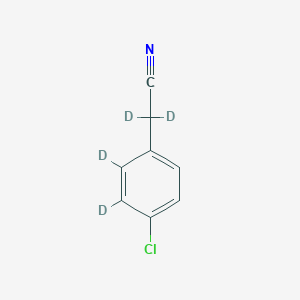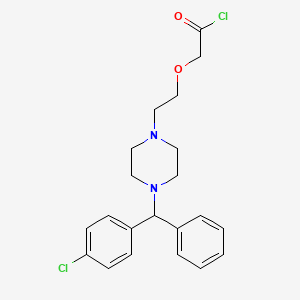
2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions yielding the desired product with significant specificity. For example, Wang Jin-peng (2013) described the preparation of a structurally similar compound, "2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol," through a process involving 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized conditions to achieve an 88.5% yield (Wang Jin-peng, 2013).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and crystallographic studies, provides insights into the compound's geometric and electronic configuration. For instance, Muzzaffar A Bhat et al. (2019) conducted spectral characterization and crystallographic analysis, employing DFT studies to understand the structural aspects of a related piperazinium chloride compound. These analyses revealed the crystalline structure and electronic properties, establishing a foundation for understanding similar compounds (Muzzaffar A Bhat et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. The study by M. Wujec and R. Typek (2023) on a novel compound demonstrates the potential reactions and properties, including the synthesis route and product characterization, indicative of the broader chemical behavior of similar molecules (M. Wujec & R. Typek, 2023).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure are crucial for understanding the compound's applications and handling. The work by Xiong‐Wen Yang et al. (2005) on a dichlorophenyl piperazinium chloride provides a detailed examination of such physical properties, including hydrogen bonding and crystal packing, which are essential for comprehending the compound's behavior in different environments (Xiong‐Wen Yang et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are integral for assessing the compound's utility and safety. Studies such as those by J.V.Guna et al. (2009) on derivatives of 4-[(4-chlorophenyl)(phenyl) methyl]piperazine highlight the synthetic routes, biological activity, and chemical stability, providing insights into the compound's comprehensive chemical profile (J.V.Guna et al., 2009).
Applications De Recherche Scientifique
Metal-Based Chemotherapy
- This compound has been utilized in the development of novel metal-based chemotherapies for tropical diseases. Complexes prepared using this compound and other related substances have shown potential against diseases like Trypanosoma cruzi, the causative agent of Chagas disease (Navarro et al., 2000), (Navarro et al., 2001).
Pharmaceutical Manufacturing
- It's been applied in new manufacturing procedures for drugs like cetirizine dihydrochloride, showcasing its utility in pharmaceutical synthesis processes (Reiter et al., 2012).
Antifungal Activity
- Some derivatives of this compound, like ketoconazole, have demonstrated significant antifungal activity, particularly against conditions such as vaginal candidosis and cutaneous candidosis (Heeres et al., 1979).
Antihistamine Applications
- As a principal metabolite of hydroxyzine, this compound is effective in the treatment of conditions like urticaria and allergic rhinitis, functioning as a selective H1 histamine receptor antagonist (Arlette, 1991).
Synthesis and Optimization
- Research has been conducted on the synthesis and optimization of this compound, indicating its importance in chemical manufacturing and research applications (Jin-peng, 2013).
Novel Compound Development
- It has been used in the development of new compounds with potential pharmaceutical applications, highlighting its versatility in chemical synthesis (Wujec & Typek, 2023).
Biological Screening
- There's ongoing research into the biological activity of compounds derived from this chemical, particularly their efficacy against bacteria and fungi, and their potential in medicinal chemistry (Guna et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMCCUMBKXPXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)Cl)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




